2,3-Difluoro-6-methylbenzoyl chloride
Overview
Description
2,3-Difluoro-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where two fluorine atoms and one methyl group are substituted on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylbenzoyl chloride typically involves the chlorination of 2,3-difluoro-6-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) in the presence of a suitable catalyst, such as pyridine, under reflux conditions. The reaction proceeds via the formation of an intermediate complex, which then decomposes to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-methylbenzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-difluoro-6-methylbenzoic acid.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles, such as methanol (CH3OH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,3-Difluoro-6-methylbenzoic acid
Reduction: Reduced derivatives of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
2,3-Difluoro-6-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Difluoro-6-methylbenzoyl chloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2,6-Difluorobenzoyl chloride
3,5-Difluorobenzoyl chloride
2,4-Difluorobenzoyl chloride
Properties
IUPAC Name |
2,3-difluoro-6-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-3-5(10)7(11)6(4)8(9)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWCUGWVUPUETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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